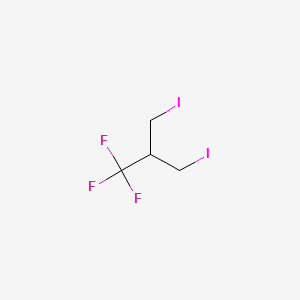![molecular formula C17H26N4O2S B2892964 N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide CAS No. 1118821-28-5](/img/structure/B2892964.png)
N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a propanamide group, making it a complex molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The piperidine and pyrimidine rings are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using high-throughput reactors, continuous flow chemistry, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Alternatively, it may bind to receptors, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.
N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]ethanamide: Similar structure with an ethanamide group instead of a propanamide group.
Uniqueness
N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyrimidine rings, along with the propanamide linker, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-11-15(12(2)19-17(18-11)24-4)5-6-16(23)20-14-7-9-21(10-8-14)13(3)22/h14H,5-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXNXSBVSZYTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2892885.png)
![ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2892887.png)
![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
![1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one](/img/structure/B2892895.png)


![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)


![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)

